molecular formula C12H8FNO2S B8761822 (4-Fluoro-2-nitrophenyl)(phenyl)sulfane

(4-Fluoro-2-nitrophenyl)(phenyl)sulfane

Cat. No.: B8761822
M. Wt: 249.26 g/mol
InChI Key: BPDDJSOPIZLNLL-UHFFFAOYSA-N
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Description

(4-Fluoro-2-nitrophenyl)(phenyl)sulfane is an organic compound that features a sulfane group bonded to a phenyl ring and a 4-fluoro-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-nitrophenyl)(phenyl)sulfane typically involves the reaction of 4-fluoro-2-nitroaniline with phenylsulfenyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-nitrophenyl)(phenyl)sulfane undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The sulfane group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Nucleophiles (amines, thiols), base (sodium hydride), dimethylformamide solvent.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane solvent.

Major Products Formed

    Reduction: (4-Fluoro-2-aminophenyl)(phenyl)sulfane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: (4-Fluoro-2-nitrophenyl)(phenyl)sulfone.

Scientific Research Applications

(4-Fluoro-2-nitrophenyl)(phenyl)sulfane has several scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Employed in the development of novel materials with specific properties.

    Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Bioconjugation: Utilized in the immobilization of biomolecules onto surfaces for biochemical assays and diagnostics.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-nitrophenyl)(phenyl)sulfane involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The sulfane group can be oxidized to a sulfone, which may exhibit different reactivity and biological activity. The fluoro group can be substituted with other functional groups, altering the compound’s properties and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-3-nitrophenyl)(phenyl)sulfane
  • (4-Fluoro-2-nitrophenyl)(phenyl)sulfone
  • (4-Fluoro-2-nitrophenyl)(phenyl)thioether

Uniqueness

(4-Fluoro-2-nitrophenyl)(phenyl)sulfane is unique due to the presence of both a fluoro and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups with the sulfane moiety allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C12H8FNO2S

Molecular Weight

249.26 g/mol

IUPAC Name

4-fluoro-2-nitro-1-phenylsulfanylbenzene

InChI

InChI=1S/C12H8FNO2S/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H

InChI Key

BPDDJSOPIZLNLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of thiophenol (0.96 mL, 9.3 mmol) and potassium carbonate (1.4 g, 10.1 mmol) in 16 mL of dry acetonitrile is added 2,5-difluoronitrobenzene (1.0 mL, 9.2 mmol). The mixture is allowed to stir overnight at rt. Water (30 mL) and CH2Cl2 are added and the layers seperated. The aqueous layer is extracted with CH2Cl2 (3×25 mL). The combined organics are dried over MgSO4, filtered, and concentrated. Recrystallization from EtOAc/heptane gives 2.3 g (99%) of the title compound as a solid, mp 66 67° C.
Quantity
0.96 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

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